molecular formula C15H20ClNO3 B1450189 Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride CAS No. 1823182-44-0

Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride

Cat. No.: B1450189
CAS No.: 1823182-44-0
M. Wt: 297.78 g/mol
InChI Key: YPFMNHZRNXPYBG-ZOWNYOTGSA-N
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Description

Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, organic materials, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with a benzyl group and an ester functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFMNHZRNXPYBG-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(CCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
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Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
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Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
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Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
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Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
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Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride

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